molecular formula C22H21F3NO B601898 Cinacalcet N-Oxide CAS No. 1229224-94-5

Cinacalcet N-Oxide

Cat. No. B601898
CAS RN: 1229224-94-5
M. Wt: 372.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cinacalcet N-Oxide is a compound with the CAS Number: 1229224-94-5 . It is related to Cinacalcet, a drug that acts as a calcimimetic (i.e., it mimics the action of calcium on tissues) and is used to treat hyperparathyroidism due to parathyroid tumors or renal failure .


Physical And Chemical Properties Analysis

Cinacalcet N-Oxide has a molecular weight of 373.42 . Other physical and chemical properties such as density, boiling point, and flash point are not provided in the search results.

Scientific Research Applications

Cinacalcet N-Oxide: A Comprehensive Analysis of Scientific Research Applications

Analytical Method Development: Cinacalcet N-Oxide is utilized in the development of analytical methods. These methods are crucial for ensuring the accuracy and reliability of pharmaceutical testing and research. The compound can be used for method validation (AMV) during the commercial production of Cinacalcet or for Abbreviated New Drug Applications (ANDA) .

Quality Control: In the pharmaceutical industry, maintaining high standards of quality is paramount. Cinacalcet N-Oxide plays a role in quality control (QC) applications, where it helps in monitoring the purity, potency, and consistency of pharmaceutical products .

Drug-Resistant Bacterial Treatment: Recent studies have shown that Cinacalcet has antibacterial and antibiofilm capabilities, particularly against drug-resistant strains of bacteria such as Staphylococcus aureus. While this research is not specific to Cinacalcet N-Oxide, it suggests potential applications in combating multidrug-resistant infections .

Drug-DNA Interaction Studies: The interaction of drugs with DNA is a critical area of study in drug discovery. Research involving Cinacalcet has investigated its binding mode with calf-thymus double-stranded deoxyribonucleic acid (ct-dsDNA). This research is essential for designing more effective drugs and understanding their mechanisms of action .

5. Calcimimetic Therapy in Chronic Kidney Disease Cinacalcet is known for its use in calcimimetic therapy, which mimics the action of calcium on tissues. It has been studied for its benefits and harms in adults with chronic kidney disease (CKD). Although this application is specific to Cinacalcet, it may provide insights into similar uses for Cinacalcet N-Oxide .

Pharmaceutical Research and Development: As a high-purity compound, Cinacalcet N-Oxide is supplied to the pharmaceutical industry for cutting-edge research and development. Manufacturers pride themselves on providing this compound for innovative scientific exploration .

Safety and Hazards

Cinacalcet, a related compound, is known to be toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes .

Mechanism of Action

Target of Action

Cinacalcet N-Oxide primarily targets the calcium-sensing receptors (CaSR) that are expressed in various human organ tissues . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Cinacalcet N-Oxide acts as a calcimimetic . It mimics the action of calcium on tissues by allosteric activation of the calcium-sensing receptors . This increases the sensitivity of these receptors to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

Cinacalcet N-Oxide affects several biochemical pathways. It interacts with skin repair-related mechanisms, including inflammation and nitric oxide pathways . It also plays a role in the CaSR-CaMKKβ-LKB1-AMPK-eNOS pathway in the kidney .

Pharmacokinetics

Cinacalcet N-Oxide is rapidly and extensively metabolized . After administration, it undergoes oxidative N-dealkylation to hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized via β-oxidation and glycine conjugation . The oxidative N-dealkylation process also generates metabolites that contain the naphthalene ring . The pharmacokinetics of Cinacalcet N-Oxide are dose proportional over the dose range of 30–180 mg . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days .

Result of Action

The primary result of Cinacalcet N-Oxide’s action is the lowering of parathyroid hormone levels, which leads to a decrease in serum calcium levels . This can prevent progressive bone disease and adverse events associated with mineral metabolism disorders .

Action Environment

The action of Cinacalcet N-Oxide can be influenced by various environmental factors. For instance, its bioavailability increases if taken with food . Moderate or severe hepatic impairment can increase the exposure to cinacalcet n-oxide by approximately 2- and 4-fold, respectively .

properties

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26(27)14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,27H,6,8,14H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDFTKSSGCGZLY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401124033
Record name (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1229224-94-5
Record name (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229224-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinacalcet N-Oxide
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Cinacalcet N-Oxide
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Cinacalcet N-Oxide
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Cinacalcet N-Oxide
Reactant of Route 5
Cinacalcet N-Oxide
Reactant of Route 6
Cinacalcet N-Oxide

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